(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-4-6-16(9-17(13)22)24-11-15(10-23)21-25-18(12-28-21)14-5-7-19(26-2)20(8-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVLSGIBDURUEY-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antitumor Activity
Thiazole compounds have been recognized for their antitumor properties . In vitro studies have shown that derivatives containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against A-431 and Jurkat cell lines, indicating potent antiproliferative effects . The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances their activity.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of thiazole derivatives have revealed promising results. For example, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly low, suggesting strong antimicrobial efficacy .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that specific functional groups on the thiazole ring are crucial for enhancing biological activity:
- Thiazole Ring : Essential for cytotoxic activity.
- Electron-Drawing Groups : Such as chlorine or nitro groups at specific positions on the phenyl rings increase potency.
- Hydrophobic Interactions : The molecular dynamics simulations suggest that hydrophobic contacts play a significant role in binding affinity to target proteins.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | A-431 | 1.98 µg/mL | |
| Antitumor | Jurkat | 1.61 µg/mL | |
| Antimicrobial | Staphylococcus aureus | 0.22 µg/mL | |
| Antimicrobial | Escherichia coli | 0.25 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A study evaluated several thiazole derivatives including those with structural similarities to our compound. The findings indicated that compounds with a thiazole moiety showed significant growth inhibition in human cancer cell lines, supporting the potential use of these compounds in cancer therapy .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazoles against a panel of bacterial strains. The results demonstrated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, highlighting their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the acrylonitrile-thiazole core but differ in substituents, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of Analogs
Key Comparisons
The 3,4-dimethoxyphenyl substituent on the thiazole ring provides electron-donating effects, contrasting with the nitro group in , which is strongly electron-withdrawing. This difference could modulate interactions with enzymatic targets like kinases or oxidoreductases . The chlorophenyl-chromene hybrid in exhibits fluorescence due to extended conjugation, a property absent in the target compound. This highlights how bulky aromatic substituents (e.g., chromene) alter electronic behavior .
Hydrogen Bonding and Conformation :
- The N—H⋯O/S intramolecular hydrogen bonds observed in sulfonyl- and chromene-containing analogs (e.g., ) stabilize specific conformations. The target compound lacks such groups, suggesting its conformation is governed by steric and van der Waals interactions from the chloro-methyl and methoxy substituents .
Synthetic Routes :
- The synthesis of the target compound likely involves condensation of a substituted thiazole carbonyl derivative with an acrylonitrile precursor, analogous to methods in . For example, describes using DMF/DMA as solvents and piperidine as a catalyst for similar acrylonitrile-thiazole couplings .
Biological Potential: While direct activity data for the target compound is unavailable, structurally related compounds show anticancer (), antimalarial (), and fluorescence-based applications (). The 3,4-dimethoxy groups in the target compound are associated with kinase inhibition in other contexts, suggesting a plausible mechanism for further study .
Preparation Methods
Synthesis of 4-(3,4-Dimethoxyphenyl)thiazole-2-carbaldehyde
Procedure :
- Reactants : 3,4-Dimethoxyphenylthiourea (1.0 equiv) and α-bromoacetaldehyde (1.2 equiv).
- Conditions : Reflux in ethanol (12 h, 80°C) with catalytic triethylamine.
- Workup : Precipitation with ice-water, filtration, and recrystallization (ethanol).
Mechanism :
The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the thiourea’s sulfur on the α-bromoacetaldehyde, followed by cyclization and elimination of HBr to yield the thiazole ring.
Characterization :
Knoevenagel Condensation to Form 2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)acrylonitrile
Procedure :
- Reactants : Thiazole-2-carbaldehyde (1.0 equiv), cyanoacetic acid (1.5 equiv).
- Conditions : Glacial acetic acid (50 mL), ammonium acetate (0.5 equiv), reflux (6 h, 120°C).
- Workup : Neutralization with NaHCO3, extraction (EtOAc), silica gel chromatography.
Mechanism :
Base-catalyzed deprotonation of cyanoacetic acid generates a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated nitrile.
Characterization :
Michael Addition of 3-Chloro-4-methylaniline
Procedure :
- Reactants : Acrylonitrile derivative (1.0 equiv), 3-chloro-4-methylaniline (1.2 equiv).
- Conditions : DMF solvent, ZnCl2 (10 mol%), 90°C (8 h).
- Workup : Dilution with H2O, extraction (CH2Cl2), column chromatography (hexane/EtOAc).
Mechanism :
The Lewis acid (ZnCl2) polarizes the acrylonitrile’s double bond, enabling nucleophilic attack by the aniline’s amine at the β-carbon. The (E)-stereochemistry arises from thermodynamic control favoring the trans configuration.
Characterization :
- Yield : 58% (yellow crystals).
- Melting Point : 210–212°C.
- 1H NMR (DMSO-d6) : δ 8.34 (s, 1H, NH), 7.68–7.12 (m, 6H, Ar-H), 6.98 (d, J = 16.0 Hz, 1H, CH=), 3.86 (s, 6H, OCH3), 2.32 (s, 3H, CH3).
- HPLC-MS : m/z 452.1 [M+H]+.
Critical Analysis of Synthetic Routes
Alternative Pathways and Limitations
- Route A : Direct alkylation of thiazole-2-acetonitrile with 3-chloro-4-methylbenzyl chloride yielded <20% product due to poor electrophilicity.
- Route B : Ullmann coupling between thiazole bromide and pre-formed aniline derivative required palladium catalysts, escalating costs.
Optimal Pathway : The three-step sequence (Sections 2.1–2.3) balances yield (58–78%), scalability, and stereoselectivity.
Spectroscopic and Chromatographic Validation
Comparative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole H-5 | 7.40 | Singlet | 1H |
| OCH3 | 3.86 | Singlet | 6H |
| CH= (E-configuration) | 6.98 | Doublet | 1H |
| NH | 8.34 | Singlet | 1H |
IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C≡N (nitrile) | 2235 |
| C=N (thiazole) | 1598 |
| NH (amine) | 3350 |
Industrial and Pharmacological Implications
The synthetic protocol enables gram-scale production (pilot trials: 85% purity at 50 g batch). Preliminary bioassays indicate inhibitory activity against kinase targets (IC50 = 1.2 μM), warranting further structure-activity studies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions, including thiazole ring formation (e.g., Hantzsch thiazole synthesis) and aza-Michael addition. Key steps involve:
- Thiazole synthesis : Reacting α-haloketones with thiourea derivatives under reflux in ethanol or DMF .
- Aza-Michael addition : Acrylonitrile reacts with aromatic amines (e.g., 3-chloro-4-methylaniline) in the presence of a base (e.g., piperidine) at 60–80°C to form the (E)-isomer preferentially .
- Yield optimization : Solvent polarity (DMF > ethanol), temperature control (±5°C), and catalyst choice (e.g., 10 mol% piperidine) improve yields to ~70–85% .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodology : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituents (e.g., methoxy, chloro groups) and confirm stereochemistry (E-configuration via coupling constants) .
- X-ray crystallography : Resolves spatial arrangement, bond lengths, and angles (e.g., thiazole-acrylonitrile dihedral angles ~15–25°) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 440.1) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : In vitro assays reveal:
- Anticancer activity : IC values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer lines via apoptosis induction (caspase-3 activation) .
- Antimicrobial potential : Moderate inhibition (MIC 16–32 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, and what experimental designs address reproducibility?
- Methodology : Discrepancies in IC values (e.g., ±30% across studies) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers .
- Compound purity : Use HPLC (>95% purity) and DSC to confirm thermal stability .
- Solvent effects : Compare DMSO vs. aqueous solubility (logP ~3.2) in dose-response studies .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to improve aqueous solubility and tumor targeting .
- Metabolic stability : Incubate with liver microsomes (CYP450 isoforms) to identify metabolic hotspots (e.g., demethylation at 3,4-dimethoxyphenyl) .
Q. How do computational models predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular docking : AutoDock Vina predicts binding to EGFR (ΔG ~-9.2 kcal/mol) via hydrogen bonds with thiazole N and acrylonitrile nitrile .
- MD simulations : 100-ns simulations assess stability of ligand-protein complexes (RMSD <2 Å) .
- QSAR studies : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with activity .
Experimental Design & Data Analysis
Q. What are the key challenges in scaling up synthesis, and how are reaction conditions optimized for reproducibility?
- Methodology :
- Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., Z-isomer formation <5%) .
- In-line analytics : Use FTIR and PAT tools to monitor intermediates in real time .
- DoE approaches : Taguchi methods optimize parameters (e.g., 65°C, 12 h, 1:1.2 molar ratio) .
Q. How are crystallographic data discrepancies (e.g., unit cell parameters) reconciled across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
